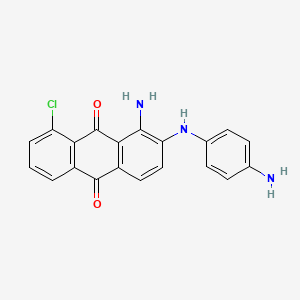
Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a pyridine ring substituted with a methoxycarbonyl group at the 6-position and a sulfinate group at the 3-position. It is a versatile reagent used in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-(methoxycarbonyl)pyridine-3-sulfinate typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of 6-(methoxycarbonyl)pyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, to form the sulfinate salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and reduce the production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The sulfinate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sodium 6-(methoxycarbonyl)pyridine-3-sulfonate.
Reduction: 6-(Methoxycarbonyl)pyridine-3-sulfide.
Substitution: Various alkylated or arylated derivatives of the pyridine ring.
Applications De Recherche Scientifique
Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium 6-(methoxycarbonyl)pyridine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can donate or accept electrons, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the substituents attached to it.
Comparaison Avec Des Composés Similaires
- Sodium pyridine-3-sulfinate
- Sodium 6-(methoxycarbonyl)pyridine-2-sulfinate
- Sodium 6-(methoxycarbonyl)pyridine-4-sulfinate
Comparison: Sodium 6-(methoxycarbonyl)pyridine-3-sulfinate is unique due to the specific positioning of the methoxycarbonyl and sulfinate groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it a valuable reagent in selective chemical transformations. Compared to its analogs, it offers enhanced reactivity and selectivity in certain reactions, making it a preferred choice in synthetic chemistry.
Propriétés
Formule moléculaire |
C7H6NNaO4S |
|---|---|
Poids moléculaire |
223.18 g/mol |
Nom IUPAC |
sodium;6-methoxycarbonylpyridine-3-sulfinate |
InChI |
InChI=1S/C7H7NO4S.Na/c1-12-7(9)6-3-2-5(4-8-6)13(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
HMDOMERMNUBZIL-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=NC=C(C=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dichloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13124792.png)

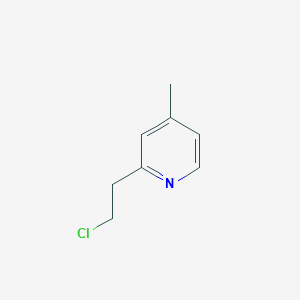
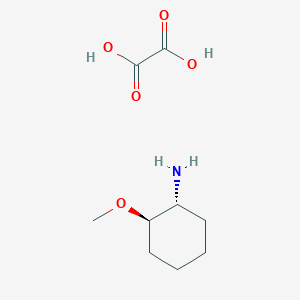
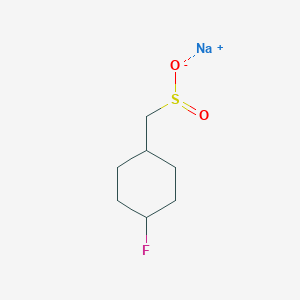
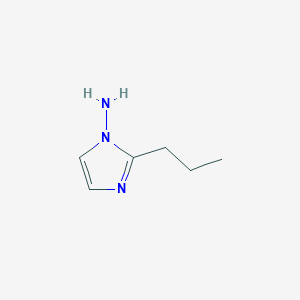

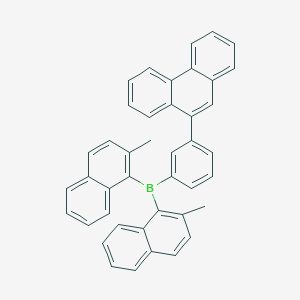
![1-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13124839.png)

![2-([2,3'-Bipyridin]-4-yl)acetonitrile](/img/structure/B13124846.png)
![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)
